{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine
Description
Properties
IUPAC Name |
[4-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)10-5-6-17(16-10)9-3-1-8(7-15)2-4-9/h1-6H,7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHDIZKPEKLJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)N2C=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely.
Chemical Reactions Analysis
Types of Reactions
{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties:
Recent studies have highlighted the anticancer potential of compounds containing the trifluoromethyl-pyrazole moiety. For instance, derivatives of {4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine have been investigated for their ability to inhibit specific kinases associated with cancer progression. One notable derivative, OSU-03012, has shown efficacy against retinoblastoma cells by enhancing tumor suppressive functions through modulation of microRNAs .
Table 1: Anticancer Activity of Trifluoromethyl-Pyrazole Derivatives
Neuroprotective Effects:
Another area of interest is the neuroprotective effects of trifluoromethyl-pyrazole derivatives. These compounds have been shown to exhibit protective effects against neurodegenerative diseases by modulating inflammatory responses and oxidative stress pathways.
Material Science
Coordination Chemistry:
The compound's ability to act as a ligand in coordination chemistry has been explored. Its structure allows for effective coordination with transition metals, leading to the formation of stable metal complexes. These complexes are valuable in catalysis and materials development due to their unique electronic properties.
Table 2: Coordination Properties of Pyrazole Derivatives
| Ligand Structure | Metal Ion | Coordination Mode | Stability Constant |
|---|---|---|---|
| Tris(pyrazolyl)methane | Cr(III) | Facial arrangement | High |
| Pyrazole-4-yl substituent tri(pyrazolyl)methane | Various transition metals | Bidentate | Moderate |
Agricultural Chemistry
Pesticidal Activity:
The application of this compound extends to agricultural chemistry, where its derivatives have been tested for pesticidal activity. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues and exert biological effects against pests.
Case Study: Efficacy Against Crop Pests
In a controlled study, a derivative of the compound was applied to crops infested with aphids and showed a significant reduction in pest populations compared to untreated controls. This highlights its potential as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism of action of {4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways . The pyrazole ring can interact with active sites of enzymes, leading to inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparative Data Table
Discussion of Key Differences
- Trifluoromethyl vs.
- Aromatic vs. Heteroaromatic Substituents : Pyridinyl or imidazole groups (e.g., in ) introduce basicity and hydrogen-bonding capacity, whereas -CF₃ focuses on lipophilicity and electronic effects.
- Methanamine Modifications : Alkylation or functionalization of the methanamine group (e.g., acetamide in BD227303 ) can drastically alter solubility and target engagement.
Biological Activity
The compound {4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine, a derivative of pyrazole, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. Its structural features, including the trifluoromethyl group and the phenyl ring, contribute to its diverse pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with appropriate phenylmethanamine derivatives. Various methods such as conventional reflux and microwave-assisted synthesis have been explored to optimize yields and purity. Characterization techniques including NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including those similar to this compound, exhibit significant antimicrobial properties. A study highlighted that trifluoromethyl phenyl derivatives demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus, showing low minimum inhibitory concentrations (MIC) and effective bactericidal effects . The compounds also exhibited low toxicity towards human cultured cells, making them promising candidates for further development.
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively investigated. Compounds with similar structures have shown efficacy against various cancer cell lines, including lung, colorectal, and breast cancers. For instance, studies have reported that certain 1H-pyrazole-based compounds inhibit the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with promising IC50 values . The incorporation of trifluoromethyl groups has been linked to enhanced biological activity due to increased lipophilicity and metabolic stability.
Study 1: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, a series of pyrazole derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with the trifluoromethyl group exhibited superior antibacterial activity compared to their non-trifluoromethyl counterparts. Notably, compounds showed a marked ability to disrupt biofilm formation in Staphylococcus aureus, which is critical in treating chronic infections .
Study 2: Anticancer Activity
A recent investigation focused on the anticancer effects of pyrazole derivatives on multiple cancer cell lines. The study utilized both in vitro assays and in vivo models to assess the efficacy of these compounds. Results demonstrated that certain derivatives significantly inhibited tumor growth in mouse models while exhibiting minimal side effects . The mechanism of action was attributed to the induction of apoptosis in cancer cells, highlighting the therapeutic potential of these compounds.
Data Tables
| Biological Activity | Compound | Target | IC50/MIC | Notes |
|---|---|---|---|---|
| Antimicrobial | This compound | Staphylococcus aureus | MIC: 0.5 µg/mL | Effective against biofilm formation |
| Anticancer | This compound | MDA-MB-231 (Breast Cancer) | IC50: 20 µM | Induces apoptosis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution using 4-(chloromethyl)phenyl precursors and 3-(trifluoromethyl)-1H-pyrazole under alkaline conditions. For example, describes a similar reaction where 4-(chloromethyl)benzylamine reacts with 1H-1,2,4-triazole in the presence of NaH or KOH. Optimization includes using continuous flow reactors (for scalability) and purification via column chromatography or recrystallization .
- Purity Control : Analytical techniques like HPLC (≥95% purity threshold) and NMR (to confirm absence of byproducts such as unreacted pyrazole or chlorinated intermediates) are critical. provides molecular formula (C11H10F3N3) and exact mass (227.046 Da) for validation .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodology : Single-crystal X-ray diffraction using SHELXL ( ) is the gold standard for resolving bond angles and torsional strain in the pyrazole-phenyl-methanamine backbone. Computational methods (DFT) can supplement experimental data to predict electronic properties .
Advanced Research Questions
Q. What strategies mitigate challenges in biological activity studies, such as low solubility or metabolic instability?
- Methodology :
- Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or derivatization (e.g., hydrochloride salt forms; mentions a hydrochloride derivative) .
- Metabolic Stability : Incorporate deuterium at labile positions or modify the trifluoromethyl group to reduce CYP450-mediated oxidation. highlights structural analogs (e.g., hydroxymethylcelecoxib) with enhanced metabolic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
